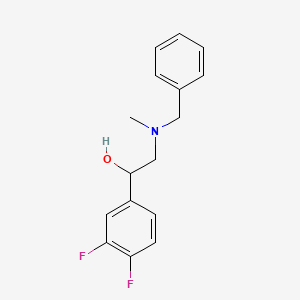

2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol

Vue d'ensemble

Description

2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol (BME-DFPE) is an organic compound that has recently been studied for its potential applications in scientific research and lab experiments. BME-DFPE is a unique compound that has a variety of characteristics that make it a valuable tool in scientific research.

Applications De Recherche Scientifique

Alcohol Derivatives in Environmental and Biochemical Studies

Alcohols and their derivatives have been extensively studied for their roles in various environmental and biochemical contexts. For instance, research on ethanol and its impacts on the environment and as a potential biofuel has been highlighted. Ethanol, as a renewable bio-based resource, presents an interesting case for its oxygenated property, which contributes to reducing particulate emissions in compression-ignition engines (Hansen, Zhang, & Lyne, 2005). This property of ethanol to act as an alternative fuel reflects the broader utility of alcohol derivatives in enhancing environmental sustainability.

Another study focused on the chain elongation process using ethanol as an electron donor in open cultures of microbial consortia. This process is aimed at converting organic biomass or wastes into valuable biochemicals, highlighting the efficiency of anaerobic fermentation in biochemical production (Angenent et al., 2016). This research avenue showcases the potential of alcohols and their derivatives in biotechnological applications, particularly in the production of medium-chain carboxylates like n-caproate and n-caprylate.

Furthermore, the role of alcohol derivatives in medical imaging, specifically in the context of Alzheimer's disease, has been explored. Amyloid imaging ligands used to measure amyloid in vivo in the brain have been developed, with certain ligands showing potential for early detection of Alzheimer's disease (Nordberg, 2007). Although not directly related to 2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol, this application underscores the significance of chemical derivatives in advancing medical diagnostics and treatments.

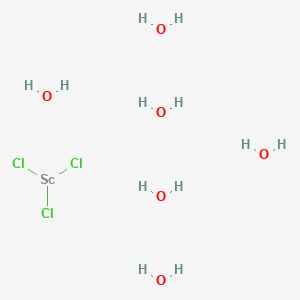

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO/c1-19(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(17)15(18)9-13/h2-9,16,20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMHORNHIYSUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

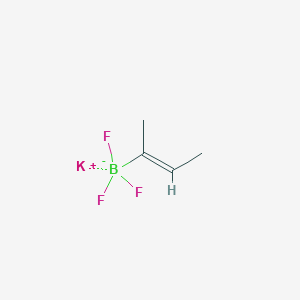

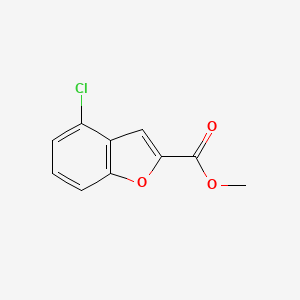

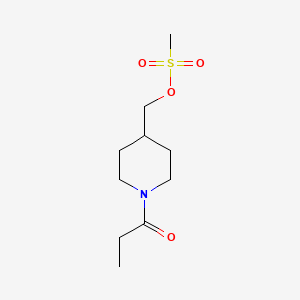

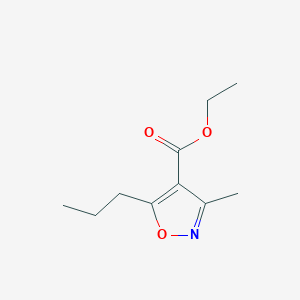

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)

![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)

![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)

![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)

![3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1469578.png)